molecular formula C26H29N3O2 B11418876 N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11418876
M. Wt: 415.5 g/mol
InChI Key: ZSNOMDHFEYNOBU-UHFFFAOYSA-N
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Description

N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Tert-Butylphenyl Group: This step involves the alkylation of the benzodiazole with a tert-butylbenzyl halide under basic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the Furan and Benzodiazole Moieties: The final step involves the coupling of the furan ring with the benzodiazole moiety through an amide bond formation, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitrated tert-butylphenyl derivatives.

Scientific Research Applications

N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the benzodiazole moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include GABA receptors and other neurotransmitter receptors due to the benzodiazole moiety.

    Pathways Involved: The compound may modulate neurotransmitter release or reuptake, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE
  • N-(3-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE

Uniqueness

N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C26H29N3O2/c1-26(2,3)20-14-12-19(13-15-20)18-29-22-9-5-4-8-21(22)28-24(29)11-6-16-27-25(30)23-10-7-17-31-23/h4-5,7-10,12-15,17H,6,11,16,18H2,1-3H3,(H,27,30)

InChI Key

ZSNOMDHFEYNOBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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